2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899965-80-1
VCID: VC4733669
InChI: InChI=1S/C19H15ClFN3O5S2/c1-29-15-6-5-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-3-11(21)7-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)Cl
Molecular Formula: C19H15ClFN3O5S2
Molecular Weight: 483.91

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

CAS No.: 899965-80-1

Cat. No.: VC4733669

Molecular Formula: C19H15ClFN3O5S2

Molecular Weight: 483.91

* For research use only. Not for human or veterinary use.

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide - 899965-80-1

Specification

CAS No. 899965-80-1
Molecular Formula C19H15ClFN3O5S2
Molecular Weight 483.91
IUPAC Name 2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H15ClFN3O5S2/c1-29-15-6-5-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-3-11(21)7-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)
Standard InChI Key KFPOWQIALKEYRU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)Cl

Introduction

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by its diverse functional groups, including sulfonyl, pyrimidinone, sulfanyl, and acetamide moieties. This compound is notable for its potential applications in medicinal chemistry due to its reactivity and biological activity profiles. Its molecular formula is C20H18ClN3O5S2, with a molecular weight of approximately 479.95 g/mol.

Synthesis and Purification

The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multi-step synthetic pathways. These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are often employed to isolate the desired compound effectively.

Potential Applications in Medicinal Chemistry

This compound has potential applications primarily in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases. Its structural features suggest possible roles in enzyme inhibition and anti-inflammatory effects. The sulfonyl group enhances bioactivity by facilitating covalent interactions with target proteins, potentially modulating their functions in various disease pathways.

Mechanism of Action and Biological Activity

The mechanism of action for 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide likely involves interactions with specific biological targets. Compounds with similar structures have shown promising results in inhibiting enzymes involved in cancer progression and inflammatory pathways, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamideContains bromobenzenesulfonyl instead of chlorobenzenesulfonylPotentially different bioactivity due to bromine substitution
2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamideFluorobenzenesulfonyl groupEnhanced lipophilicity compared to chlorine or bromine derivatives
2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamideHydroxypyrimidine instead of oxopyrimidineDifferent reactivity profile due to hydroxyl substitution

These comparisons highlight the uniqueness of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide based on its specific functional groups and structural configuration, which may influence its chemical behavior and biological activity differently than its analogs.

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